![molecular formula C5H7BrN2S B2842504 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole CAS No. 1567092-14-1](/img/structure/B2842504.png)
2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole
Descripción general
Descripción
2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the bromomethyl group makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole typically involves the bromination of 5-ethyl-1,3,4-thiadiazole. One common method includes the reaction of 5-ethyl-1,3,4-thiadiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors to maintain consistent reaction conditions and improve safety by minimizing the handling of hazardous reagents .
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include primary and secondary amines, thiols, and alcohols.
Major Products:
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole belongs to the thiadiazole family, which is known for its diverse biological activities. The synthesis of this compound typically involves bromomethylation of 5-ethyl-1,3,4-thiadiazole, followed by purification and characterization using techniques such as NMR and mass spectrometry .
Anticonvulsant Activity
Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit significant anticonvulsant properties. For instance, studies have shown that compounds similar to this compound can protect against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) methods. In one study, a derivative demonstrated up to 80% protection at a dosage of 100 mg/kg without notable toxicity .
Antibacterial Properties
The compound has also been evaluated for its antibacterial efficacy against various pathogens. A study reported that certain thiadiazole derivatives exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus, Escherichia coli, and other bacteria. The presence of the bromomethyl group enhances the antibacterial activity of these compounds .
Pathogen | MIC (µg/ml) |
---|---|
S. aureus | 0.313 |
E. coli | 0.625 |
Bacillus subtilis | 0.625 |
Pseudomonas aeruginosa | 0.313 |
Anti-inflammatory Activity
In addition to its anticonvulsant and antibacterial properties, derivatives of this compound have shown promise in anti-inflammatory applications. Compounds synthesized from this scaffold were tested for their ability to inhibit edema in animal models. Results indicated significant anti-inflammatory effects comparable to standard drugs like indomethacin .
Case Study 1: Anticonvulsant Efficacy
A recent study synthesized several derivatives based on the thiadiazole framework and evaluated their anticonvulsant activity using animal models. The most potent compound demonstrated an ED50 value significantly lower than traditional anticonvulsants like diazepam, indicating a potential for development as a new therapeutic agent .
Case Study 2: Antibacterial Screening
In another investigation focused on antibacterial activity, several thiadiazole derivatives were tested against clinical isolates of bacteria. The results showed that certain compounds had superior activity compared to established antibiotics, suggesting their potential use in treating resistant bacterial infections .
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole largely depends on its chemical reactivity. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. This reactivity is harnessed in medicinal chemistry to design molecules that can interact with specific biological targets .
Comparación Con Compuestos Similares
- 2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole
- 2-(Iodomethyl)-5-ethyl-1,3,4-thiadiazole
- 5-Ethyl-1,3,4-thiadiazole-2-carboxylic acid
Comparison: 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- and iodo- counterparts. This makes it a more versatile intermediate for further chemical transformations. Additionally, the ethyl group at the 5-position provides steric hindrance, influencing the compound’s reactivity and stability .
Actividad Biológica
2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a bromomethyl group that can undergo nucleophilic substitution reactions. The thiadiazole ring contributes to its unique chemical properties, enabling interactions with various biological targets. These interactions often lead to significant pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target biomolecules. The bromomethyl group facilitates nucleophilic attack by nucleophiles in biological systems, while the thiadiazole ring may participate in π-π stacking and hydrogen bonding. This dual interaction enhances the compound's efficacy against various biological targets such as enzymes and receptors .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives. For instance, compounds with similar structures have shown effective antibacterial activity against various pathogens:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.008 |
Streptococcus pneumoniae | 0.03 |
Streptococcus pyogenes | 0.06 |
These findings suggest that this compound may exhibit comparable antimicrobial properties .
Anticancer Activity
Research has indicated that derivatives of the 1,3,4-thiadiazole scaffold possess significant anticancer properties. For example, compounds have been shown to inhibit cell proliferation in various cancer cell lines:
Cancer Cell Line | IC50 (μM) |
---|---|
Breast Carcinoma (T47D) | <10 |
Colon Carcinoma (HT-29) | <20 |
Glioma (C6) | <15 |
In vitro studies using the MTT assay have confirmed that these compounds can selectively target cancer cells while sparing normal cells .
Other Biological Activities
The biological profile of this compound extends beyond antimicrobial and anticancer activities. Other noted effects include:
- Anticonvulsant Activity : Thiadiazole derivatives have been explored for their potential in treating epilepsy due to their ability to modulate neurotransmitter systems .
- Anti-inflammatory Effects : Some studies suggest that thiadiazoles can reduce inflammation through various pathways, making them candidates for treating inflammatory diseases .
- Antioxidant Properties : The antioxidant activity of thiadiazoles has been documented, indicating their potential in combating oxidative stress-related disorders .
Case Studies and Research Findings
Several research articles have focused on the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Screening : A study synthesized a series of novel thiadiazoles and screened them for antimicrobial activity against several bacterial strains. Compounds exhibited MIC values comparable to standard antibiotics .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiadiazoles revealed that specific substitutions on the thiadiazole ring significantly enhance biological activity. For instance, modifications at the 5-position often correlate with increased potency against cancer cell lines .
- Clinical Relevance : Some derivatives have entered clinical trials due to their promising pharmacological profiles. Ongoing studies aim to elucidate their mechanisms further and optimize their therapeutic applications .
Propiedades
IUPAC Name |
2-(bromomethyl)-5-ethyl-1,3,4-thiadiazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-2-4-7-8-5(3-6)9-4/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTYPOMFJQDQLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1567092-14-1 | |
Record name | 2-(bromomethyl)-5-ethyl-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.